molecular formula C17H15NO2 B2901776 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid CAS No. 469892-43-1

3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2901776
CAS No.: 469892-43-1
M. Wt: 265.312
InChI Key: GLXGRTQDOFCAAZ-UHFFFAOYSA-N
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Description

3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
  • (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid

Uniqueness

3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific fused ring structure and the presence of a carboxylic acid functional group

Properties

IUPAC Name

11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXGRTQDOFCAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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